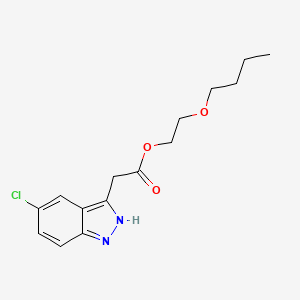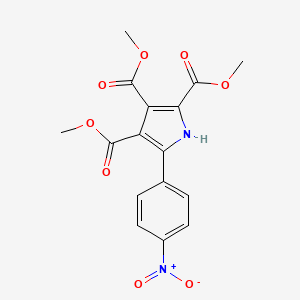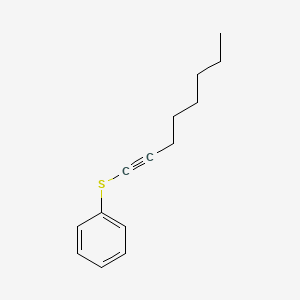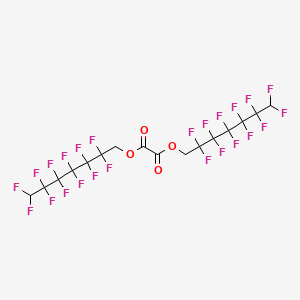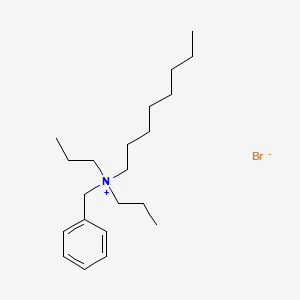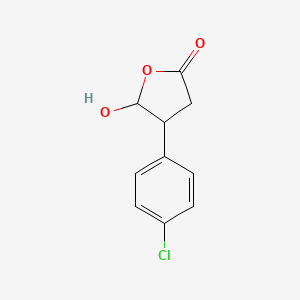![molecular formula C19H24N2O2 B14395527 N-Methoxy-N-methyl-N'-[4-(4-phenylbutyl)phenyl]urea CAS No. 88132-37-0](/img/structure/B14395527.png)
N-Methoxy-N-methyl-N'-[4-(4-phenylbutyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methoxy-N-methyl-N’-[4-(4-phenylbutyl)phenyl]urea is a synthetic organic compound characterized by its unique structure, which includes a methoxy group, a methyl group, and a phenylbutyl group attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyl-N’-[4-(4-phenylbutyl)phenyl]urea typically involves the reaction of N-methoxy-N-methylamine with 4-(4-phenylbutyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, forming the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N-methyl-N’-[4-(4-phenylbutyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of N-methoxy-N-methyl-N’-[4-(4-phenylbutyl)phenyl]carbamate.
Reduction: Formation of N-methyl-N’-[4-(4-phenylbutyl)phenyl]urea.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
N-Methoxy-N-methyl-N’-[4-(4-phenylbutyl)phenyl]urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-Methoxy-N-methyl-N’-[4-(4-phenylbutyl)phenyl]urea exerts its effects involves its interaction with specific molecular targets. The methoxy and methyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, with target proteins or enzymes. The phenylbutyl group can enhance the compound’s lipophilicity, facilitating its passage through cellular membranes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Methoxy-N-methyl-N’-phenylurea: Lacks the phenylbutyl group, resulting in different reactivity and biological activity.
N-Methoxy-N-methyl-N’-[4-(4-methylphenyl)phenyl]urea: Contains a methyl group instead of a phenylbutyl group, affecting its chemical properties and applications.
Uniqueness
N-Methoxy-N-methyl-N’-[4-(4-phenylbutyl)phenyl]urea is unique due to the presence of the phenylbutyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile reagent in organic synthesis and as a candidate for drug development.
Properties
CAS No. |
88132-37-0 |
|---|---|
Molecular Formula |
C19H24N2O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1-methoxy-1-methyl-3-[4-(4-phenylbutyl)phenyl]urea |
InChI |
InChI=1S/C19H24N2O2/c1-21(23-2)19(22)20-18-14-12-17(13-15-18)11-7-6-10-16-8-4-3-5-9-16/h3-5,8-9,12-15H,6-7,10-11H2,1-2H3,(H,20,22) |
InChI Key |
REDJNWVPSFCJDA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)NC1=CC=C(C=C1)CCCCC2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



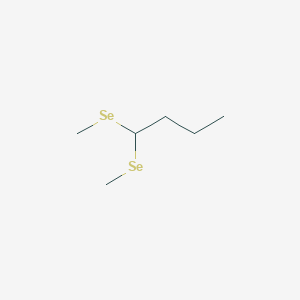
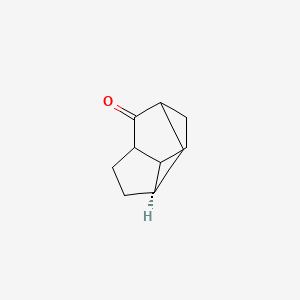
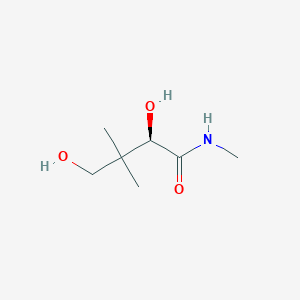

![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14395489.png)
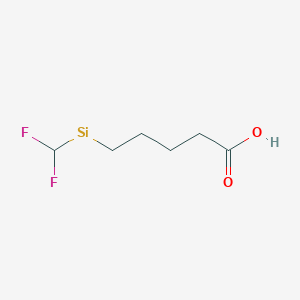
![N-[(4-Chloro-2-fluorophenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14395497.png)
